molecular formula C16H14O2 B131806 (4s)-6-Methyl-4-phenylchroman-2-one CAS No. 349547-18-8

(4s)-6-Methyl-4-phenylchroman-2-one

カタログ番号: B131806
CAS番号: 349547-18-8
分子量: 238.28 g/mol
InChIキー: SUHIZPDCJOQZLN-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4S)-6-Methyl-4-phenylchroman-2-one (CAS 40546-94-9) is a chiral chromanone derivative with the molecular formula C₁₆H₁₄O₂ and a molecular weight of 238.28 g/mol . Its structure features a 6-methyl substituent, a 4-phenyl group, and a ketone at position 2 (Figure 1). This compound is a critical intermediate in synthesizing tolterodine, a muscarinic receptor antagonist used to treat overactive bladder .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4s)-6-Methyl-4-phenylchroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the chromanone core. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反応の分析

Sulfuric Acid-Mediated Cyclization

A high-yield synthesis involves reacting p-cresol and cinnamic acid in xylene with concentrated sulfuric acid at 140–145°C :

  • Reaction Conditions :

    • Solvent : Xylene

    • Catalyst : H₂SO₄ (0.132 kg per 0.5 kg cinnamic acid)

    • Temperature : 140–145°C

    • Yield : 97%

  • Mechanism :

    • Acid-catalyzed Friedel-Crafts acylation forms the chromanone ring.

    • Subsequent dehydration and cyclization yield the target compound.

Functionalization Reactions

The compound’s ketone and aromatic groups enable further derivatization.

Reduction of the Ketone Group

The C2-ketone can be reduced to a secondary alcohol using catalysts like RuCl₃ :

  • Example Reaction :

    • Substrate : Chromanone analog

    • Catalyst : RuCl₃/BiCl₃

    • Solvent : CCl₄

    • Yield : >70% (for analogous structures)

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution reactions:

  • Nitration : Introduces nitro groups at the para position of the phenyl ring.

  • Halogenation : Bromine or chlorine can be added using Lewis acids like AlCl₃.

Antioxidant Activity

The compound scavenges free radicals via hydrogen abstraction from the chromanone ring:

  • Mechanism :

    • The phenolic -OH donates a proton to stabilize free radicals.

    • Conjugated π-system delocalizes the resulting radical.

Enzyme Interactions

It inhibits cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in inflammation:

  • IC₅₀ Values :

    EnzymeIC₅₀ (µM)
    COX-212.3
    5-LOX18.7

Comparative Reaction Data

Key synthetic routes and their efficiencies:

MethodCatalystSolventTemp (°C)Yield (%)ee (%)Source
Acid CyclizationH₂SO₄Xylene140–14597
Asymmetric SynthesisRh(I)/Chiral Ligand1,4-Dioxane907188
Friedel-CraftsAlCl₃DCM2582*

*Yield for analogous chromanone synthesis.

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C .

  • pH Sensitivity : Stable in acidic conditions but undergoes hydrolysis in strong bases.

  • Stereochemical Influence : The (4S) configuration enhances binding affinity to chiral receptors .

科学的研究の応用

Biological Activities

(4s)-6-Methyl-4-phenylchroman-2-one exhibits several notable biological activities:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals effectively, which is crucial in reducing oxidative stress associated with various diseases.
  • Anti-inflammatory Effects : Research indicates that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of pro-inflammatory mediators.
  • Antispasmodic Activity : Preliminary studies suggest potential applications in treating conditions like overactive bladder due to its antispasmodic properties.
  • Neuroprotective Effects : The compound may influence neurotransmitter systems, showing promise for neuroprotective applications in neurodegenerative diseases.

Antioxidant Activity

In vitro studies demonstrated that this compound effectively scavenges DPPH radicals, indicating strong antioxidant activity. This property is essential for potential applications in preventing oxidative damage associated with chronic diseases.

Anti-inflammatory Studies

Animal model research revealed that administration of this compound significantly reduces edema and pain responses, supporting its use in inflammatory conditions. These findings suggest its potential as a therapeutic agent for conditions characterized by inflammation.

Pharmacokinetics

Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound, which are crucial for its therapeutic efficacy. Understanding these properties helps guide future clinical applications.

作用機序

The mechanism of action of (4s)-6-Methyl-4-phenylchroman-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

類似化合物との比較

Key Properties:

  • Stereochemistry : The (4S) configuration is essential for producing enantiopure tolterodine (R-configuration) .
  • Synthesis : Prepared via Rh-catalyzed asymmetric reactions (94% yield, >99% enantiomeric excess) or acid-catalyzed cyclization (97% yield) .
  • Applications : Used in pharmaceuticals, molecularly imprinted polymers (MIPs) for aflatoxin detection (96% recovery rate) , and as a reference standard in impurity profiling .

Structural Analogs and Bioactivity

Table 1: Structural and Bioactive Comparison

Compound Substituents Bioactivity/Applications Bioavailability (Score) Synthetic Accessibility (SAS)
(4S)-6-Methyl-4-phenylchroman-2-one 6-methyl, 4-phenyl Tolterodine intermediate; MIPs for AFB1 N/A 1.5–3.42 (estimated)
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)chroman-4-one Multiple hydroxyl groups Antioxidant, anti-inflammatory 0.55–0.56 3.42
Dihydrocoumarin (CAS 119-84-6) Simple chromanone, no substituents Flavoring agent, agrochemicals N/A Low complexity
6-Chloro-2-methylthiochroman-4-one 6-chloro, 2-methyl Research chemical, potential therapeutics N/A Moderate

Key Findings :

  • Hydroxyl groups in analogs like 3,5,7-trihydroxy derivatives improve water solubility and bioavailability but increase synthetic complexity .
  • This compound prioritizes lipophilicity and stereochemical precision for drug synthesis over direct therapeutic use .

Key Insights :

  • Catalytic asymmetric synthesis is critical for achieving enantiopure intermediates in pharmaceuticals .
  • Simpler derivatives like dihydrocoumarin require less rigorous conditions due to the absence of stereocenters .

Market and Regulatory Landscape

Table 3: Market Analysis and Regulatory Data

Compound Market CAGR (2024–2031) Key Regions (Market Share) Regulatory Updates
This compound 10.9% North America (35%), APAC (30%) USP monograph revision for impurity limits
Dihydrocoumarin 5–7% (estimated) Europe (25%), China (10%) GRAS status for food additives

Key Trends :

  • The growth of This compound is driven by pharmaceutical R&D and analytical applications .
  • Regulatory scrutiny focuses on impurity profiling, with adjustments to retention times in pharmacopeial standards .

生物活性

(4s)-6-Methyl-4-phenylchroman-2-one, also known as 6-methyl-4-phenyl-3,4-dihydrochromen-2-one, has garnered attention in the scientific community due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H14O2C_{16}H_{14}O_{2} and a molecular weight of 238.28 g/mol. Its structure features a chroman backbone with a methyl group at the 6-position and a phenyl group at the 4-position, which contribute to its unique biological properties.

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is essential for its potential use in preventing oxidative damage associated with various diseases.
  • Anti-inflammatory Effects : Research indicates that this compound may interact with enzymes and receptors involved in inflammatory pathways, suggesting a role in mitigating inflammation .
  • Antispasmodic Activity : The compound shows promise as an antispasmodic agent, making it relevant for therapeutic applications in treating conditions like overactive bladder.
  • Neuroprotective Effects : Preliminary studies suggest that it can influence neurotransmitter systems, which may contribute to its neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Radical Scavenging : The compound's structure allows it to effectively neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage.
  • Enzyme Interaction : It may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique features:

Compound NameStructure FeaturesUnique Aspects
TolterodineSimilar chroman backboneSpecifically designed for overactive bladder treatment
IsoprenalinePhenolic structure with different side groupsPrimarily used as a bronchodilator
Benzopyran derivativesGeneral class including various substitutionsBroad spectrum of biological activities

This table illustrates how this compound stands out due to its specific configuration and role as an intermediate in drug synthesis, particularly for Tolterodine.

Case Studies and Research Findings

Recent studies have demonstrated the potential applications of this compound:

  • Antioxidant Activity : In vitro studies showed that the compound effectively scavenges DPPH radicals, indicating strong antioxidant activity .
  • Anti-inflammatory Studies : Animal models have revealed that administration of the compound significantly reduces edema and pain responses, supporting its use in inflammatory conditions.
  • Pharmacokinetics : Research on the pharmacokinetics of this compound suggests favorable absorption and distribution characteristics, which are crucial for its therapeutic efficacy.

特性

IUPAC Name

(4S)-6-methyl-4-phenyl-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHIZPDCJOQZLN-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=O)C[C@H]2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359004
Record name (4s)-6-methyl-4-phenylchroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349547-18-8
Record name (4s)-6-methyl-4-phenylchroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cinnamic acid (100 gms) and p-cresol (76.6 gms) were charged to a clean and dry flask under nitrogen and stirred. Concentrated sulphuric acid was slowly charged and the reaction mixture heated to 125° C.-130° C. for 6 hours. After completion of reaction the mixture was cooled to about 60° C. and about 50 ml water and about 300 ml toluene were charged under stirring. The layers were separated. The toluene layer was washed with aqueous saturated solution of sodium bicarbonate and water. The organic layer was dried over sodium sulfate and concentrated under vacuum, at a temperature below 50° C. The residue was stripped with 2×100 ml IPA. The residue was dissolved in 200 ml isopropanol, chilled to 5° C. and stirred for 2 hours. The solids obtained were filtered and dried at about 60° C. for 4-5 hours to give about 135 to 137 gms of the title product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
76.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

retention times are: t-cinnamic acid=3.3 min., p-cresol=4.2 min. and the title compound=20.3 min.) or TLC (acetone/cyclohexane (20/80), acetic acid (0.5%); wavelength=254 nm) usually 6 hours. When the reaction is complete the mixture is cooled to 100° and added to a prewarmed separatory funnel (500 mL). The bottom layer containing the sulfuric acid is removed and toluene (280 mL), water (50 mL) and potassium carbonate (47%, 10 mL) are added to the separatory funnel containing the crude product. If necessary the pH of the aqueous layer is adjusted to between 5-8 with additional 47% potassium carbonate. The layers are separated and the organic layer is then washed once with water (50 mL). The organic layer is concentrated to a final volume of approximately 150 mL under reduced pressure. Isopropanol (350 mL) is then added, and distillation is continued to a volume of 350 mL. Isopropanol (150 mL) is again added and again distilled to 350 mL. Isopropanol (150 mL) is again added and again distilled to 350 mL. The mixture is then cooled to 30-40° with rapid stirring until the product crystallizes. The rapid stirring is continued after crystallization. The product is cooled to 0-5° and held at this temperature for approximately 1 hour, filtered and washed with isopropanol (200 mL) cooled to 0-5°. If the last portion of the wash is colored the wash is continued until no more color is removed. The solids are then dried at 60° under reduced pressure to give the title compound, mp (uncorrected)=83°-85°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

U.S. Pat. No. 5,922,914 provides an alternate method for the preparation of tolterodine. The process involves the cyclization of trans-cinnamic acid with p-cresol in hot sulfuric acid to give 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one, which is reduced with diisobutyl aluminum hydride (DIBAL) in toluene to yield 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol. This on reducto-condensation with diisopropylamine, by means of hydrogen over palladium on charcoal in methanol, affords racemic tolterodine of Formula I, which is resolved with L-(+)-tartaric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。